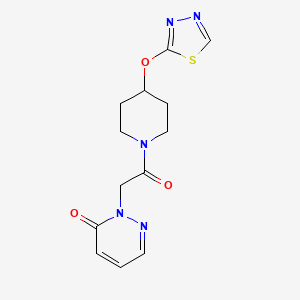

![molecular formula C6H4BrN3 B2433819 2-Bromoimidazo[1,2-a]pyrimidine CAS No. 1350738-85-0](/img/structure/B2433819.png)

2-Bromoimidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

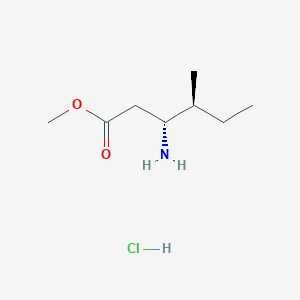

“2-Bromoimidazo[1,2-a]pyrimidine” is a chemical compound with the CAS Number: 1350738-85-0 . It has a molecular weight of 198.02 and its IUPAC name is 2-bromoimidazo[1,2-a]pyrimidine .

Synthesis Analysis

A series of mixed aryl/heteroaryl/alkyl imidazo [1,2- a ]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2- (chloromethyl)imidazo [1,2- a ]pyrimidine .

Molecular Structure Analysis

The InChI code of “2-Bromoimidazo[1,2-a]pyrimidine” is 1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H . The molecular structure of this compound was confirmed by their FTIR, 1 H NMR, 13 C NMR, and mass spectral studies followed by elemental analysis data .

Chemical Reactions Analysis

“2-Bromoimidazo[1,2-a]pyrimidine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromoimidazo[1,2-a]pyrimidine, focusing on six unique applications:

Anticancer Agents

2-Bromoimidazo[1,2-a]pyrimidine derivatives have shown significant potential as anticancer agents. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against breast cancer cells, making them promising candidates for developing new anticancer drugs .

Antiviral Agents

The imidazo[1,2-a]pyrimidine scaffold, including its brominated derivatives, has been explored for antiviral properties. These compounds can inhibit viral replication, making them useful in the treatment of viral infections. Research has shown that modifications at specific positions on the imidazo[1,2-a]pyrimidine ring can enhance antiviral activity .

Antibacterial and Antimicrobial Agents

2-Bromoimidazo[1,2-a]pyrimidine derivatives have also been investigated for their antibacterial and antimicrobial properties. These compounds can target bacterial enzymes and pathways, providing a basis for developing new antibiotics. Their broad-spectrum activity against various bacterial strains highlights their potential in combating bacterial infections .

Anti-inflammatory Agents

Research has indicated that 2-Bromoimidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. These compounds can inhibit inflammatory mediators and pathways, making them useful in treating inflammatory diseases. Their ability to modulate the immune response further supports their potential as anti-inflammatory agents .

Neuroprotective Agents

The neuroprotective effects of 2-Bromoimidazo[1,2-a]pyrimidine derivatives have been explored in various studies. These compounds can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases. This makes them promising candidates for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases .

Green Chemistry and Catalysis

2-Bromoimidazo[1,2-a]pyrimidine has been utilized in green chemistry approaches, particularly in catalysis. For example, gold nanoparticles have been used to catalyze the synthesis of imidazo[1,2-a]pyrimidine derivatives, highlighting the compound’s role in developing environmentally friendly chemical processes .

Wirkmechanismus

Target of Action

2-Bromoimidazo[1,2-a]pyrimidine has been identified as a potential anticancer agent, with its primary targets being cancer cells . Specifically, it has been found to be effective against KRAS G12C-mutated NCI-H358 cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in the continuous growth and division of cells, leading to cancer .

Mode of Action

The compound interacts with its targets through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the target cells, thereby preventing their growth and proliferation .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the kras g12c pathway, which plays a crucial role in cell growth and division . By inhibiting this pathway, the compound prevents the uncontrolled proliferation of cancer cells .

Result of Action

As a result of its action, 2-Bromoimidazo[1,2-a]pyrimidine has shown promising results in inhibiting the growth of cancer cells . Specifically, it has been found to be a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells .

Safety and Hazards

Zukünftige Richtungen

Imidazo [1,2- a ]pyridine cores have increasing importance in the pharmaceutical industry with their wide range pharmacological activities . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value has always been welcome in pharmaceutical science and is an attractive research thrust area .

Eigenschaften

IUPAC Name |

2-bromoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNZKSZNNAKKRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoimidazo[1,2-a]pyrimidine | |

CAS RN |

1350738-85-0 |

Source

|

| Record name | 2-bromoimidazo[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

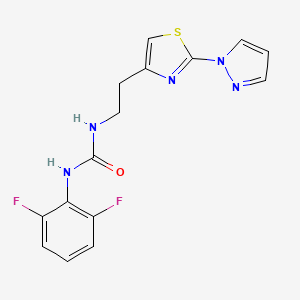

![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)

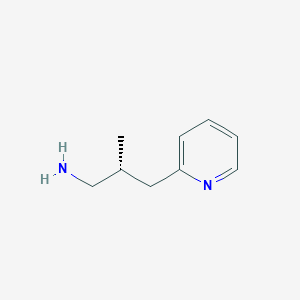

![N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2433739.png)

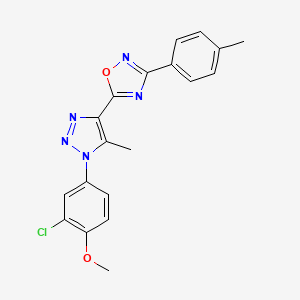

![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2433741.png)

![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)

![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)